1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine
Description
This compound features a pyrazole core substituted with a difluoromethyl group at the 1-position and an N-linked (1-methylpyrrol-2-yl)methyl moiety at the 3-position. Its hydrochloride form has a molecular formula of C₁₀H₁₃ClF₂N₄ and a molecular weight of 262.69 g/mol . The difluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrole-derived side chain may influence intermolecular interactions, such as hydrogen bonding or π-stacking.
Properties
Molecular Formula |
C10H12F2N4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12F2N4/c1-15-5-2-3-8(15)7-13-9-4-6-16(14-9)10(11)12/h2-6,10H,7H2,1H3,(H,13,14) |
InChI Key |
ZZVMZXMRTWZSBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Radical Difluoromethylation and Pyrazole Core Formation
A widely cited method involves radical difluoromethylation of pre-functionalized pyrazole intermediates. The process typically begins with the synthesis of a pyrazole core, followed by introduction of the difluoromethyl group. For example:
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Step 1 : Cyclization of hydrazine derivatives with diketones or α,β-unsaturated esters forms the pyrazole backbone.
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Step 2 : Difluoromethylation using fluoroform (CHF₃) under radical conditions or via substitution with difluoromethyl halides.
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Step 3 : Functionalization of the 3-amino position with (1-methylpyrrol-2-yl)methyl groups via reductive amination or nucleophilic substitution.
Key Reaction :
Claisen Condensation and Enolate Acidification
An alternative route employs Claisen condensation followed by enolate acidification (Figure 1):
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Claisen Reaction : Alkyl difluoroacetate undergoes condensation with α,β-unsaturated esters to form difluoroacetoacetate intermediates.
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Enolate Formation : Treatment with strong bases (e.g., NaH) generates sodium enolates.
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Cyclization : Reaction with methylhydrazine at 60–80°C yields the pyrazole ring.
Optimized Conditions :
Stepwise Methodologies
Patent-Based Synthesis (CN111362874B)
This method emphasizes regioselectivity and reduced isomer formation:
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Substitution/Hydrolysis :
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React 2,2-difluoroacetyl halide with α,β-unsaturated ester in dioxane/THF.
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Hydrolyze with NaOH to yield α-difluoroacetyl carboxylic acid.
-
-
Condensation/Cyclization :
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Treat intermediate with methylhydrazine aqueous solution and NaI/KI catalyst.
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Acidify with HCl to precipitate the crude product.
-
-
Recrystallization : Purify using methanol/water (35–65% v/v).
Reductive Amination Approach
A three-step protocol from Evitachem:
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Pyrazole Synthesis :
-
React ethyl acetoacetate with hydrazine hydrate to form 3-amino-5-methylpyrazole.
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-
Difluoromethylation :
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Treat with difluoromethyl bromide (CH₂F₂Br) in DMF under NaH catalysis.
-
-
N-Alkylation :
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React with 1-methylpyrrol-2-ylmethyl chloride using K₂CO₃ as base.
-
Critical Parameters :
-
Temperature : 0–5°C during difluoromethylation prevents side reactions.
-
Solvent : DMF enhances nucleophilicity of the amine group.
Comparative Analysis of Methods
Recent Advances and Optimization
Chemical Reactions Analysis
1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and physicochemical properties of analogous compounds:
Physicochemical and Spectroscopic Insights
- NMR Shifts : The target compound’s pyrrole-methyl group likely resonates near δ 3.85–5.03 ppm (cf. ), while nitro-triazole derivatives show distinct aromatic proton shifts at δ 9.69 ppm .
- Thermal Stability : Decomposition observed in nitro-triazole derivatives (167–169°C) contrasts with stable thiazole analogs (108–110°C) .
- Purity : HPLC purity exceeding 98% in underscores the importance of substituent choice in purification .
Functional Group Impact on Properties
- Halogenation : Chloro-fluorophenyl derivatives () may exhibit enhanced binding to hydrophobic pockets in biological targets .
- Fluorinated Groups : Difluoromethyl (target compound) vs. trifluoromethyl () – the latter increases electronegativity but may reduce solubility .
- Heterocycle Variation : Thiazole () and thiadiazole () rings introduce distinct electronic profiles and hydrogen-bonding capabilities .
Biological Activity
The compound 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and its potential therapeutic applications.
The compound's chemical structure is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₉F₂N₃ |
| Molecular Weight | 201.18 g/mol |
| IUPAC Name | This compound |
| SMILES | Cn1cnc2c(nc(n2)C(C(F)F)N=C1)C=N1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in cancer therapy. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
- Inhibition of CDK2 : The compound demonstrated potent inhibitory activity against CDK2, with a value of approximately 0.005 µM, indicating high selectivity and potency compared to other kinases .
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects across various cancer cell lines. The following table summarizes the growth inhibition (GI) values observed:
| Cell Line | GI₅₀ (µM) |
|---|---|
| A2780 (Ovarian) | 0.158 |
| MCF7 (Breast) | 0.210 |
| HCT116 (Colon) | 0.245 |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Study 1: CDK Inhibition and Cancer Cell Cycle Arrest
A study conducted on ovarian cancer cells showed that treatment with this compound led to:
- Cell Cycle Arrest : Cells were arrested at the S and G2/M phases.
- Induction of Apoptosis : Mechanistic studies revealed that the compound reduced phosphorylation of retinoblastoma protein at Thr821, a critical step in cell cycle progression .
Study 2: Structure Activity Relationship (SAR)
In a comparative analysis involving various pyrazole derivatives, it was found that modifications to the pyrazole ring significantly affected biological activity. The unmasked pyrazole ring was essential for maintaining inhibitory potency against CDK2 and antiproliferative activity against A2780 cells .
Q & A
Q. What are the common synthetic routes for 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions.
- Step 2: Difluoromethylation using reagents like fluoroform (CHF₃) under radical conditions or via substitution with difluoromethyl halides .
- Step 3: Introduction of the pyrrol-2-ylmethyl group through nucleophilic substitution or reductive amination .
Q. Optimization Parameters :
| Variable | Impact | Example Conditions |
|---|---|---|
| Temperature | Affects reaction rate and selectivity | 60–80°C for radical difluoromethylation |
| Catalyst | Enhances yield and reduces byproducts | Pd/C or CuI for cross-coupling |
| Solvent | Influences solubility and reactivity | DMF for amination; THF for cyclization |
Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify hydrogen/carbon environments, confirming substituent positions (e.g., difluoromethyl at δ 5.2–5.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]+ ≈ 291.73 g/mol) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions .
Q. Purity Validation :
- HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .
- Melting Point Analysis : Sharp melting points (e.g., 104–107°C) indicate crystallinity .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s biological activity across studies?
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Solubility Issues : Use of DMSO vs. aqueous buffers affects bioavailability .
- Structural Analogues : Impurities or byproducts (e.g., oxidation products) may skew results .
Q. Mitigation Strategies :
- Cross-Validation : Replicate studies using orthogonal assays (e.g., enzymatic vs. cellular).
- Structural Confirmation : Re-analyze batches via NMR/MS to rule out degradation .
- Standardized Protocols : Adopt consensus guidelines for concentration ranges and controls .
Q. What experimental approaches elucidate the mechanism of action for this compound in enzyme inhibition?
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
- Molecular Dynamics (MD) Simulations : Predict interactions with active sites (e.g., hydrogen bonding with fluorinated groups) .
Q. Key Findings :
- The difluoromethyl group enhances binding via steric effects and fluorine’s electronegativity .
- Pyrrole-methyl substituents may modulate selectivity for kinase vs. protease targets .
Q. How can reaction yields be improved in large-scale synthesis without compromising purity?
Strategies :
- Continuous Flow Chemistry : Enhances heat/mass transfer; achieves >80% yield in difluoromethylation .
- Catalyst Recycling : Use immobilized Pd nanoparticles to reduce costs .
- In-line Purification : Couple synthesis with HPLC or crystallization for real-time purity control .
Q. Case Study :
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 45–55% | 75–85% |
| Purity | 90–92% | 95–97% |
| Reference |
Q. What are the limitations of current biological activity studies, and how can they be addressed?
- Limitations :
- Lack of in vivo pharmacokinetic data (e.g., bioavailability, toxicity) .
- Overreliance on in silico predictions without experimental validation .
- Solutions :
- Conduct ADMET profiling (e.g., microsomal stability assays) .
- Use CRISPR-edited cell lines to isolate target-specific effects .
Q. How do structural modifications (e.g., fluorination, methyl groups) impact this compound’s physicochemical properties?
- LogP : Fluorination increases hydrophobicity (LogP ↑ 0.5–1.0 units) .
- Metabolic Stability : Methyl groups on pyrrole reduce oxidative degradation in liver microsomes .
- Solubility : Difluoromethylation decreases aqueous solubility, requiring formulation adjuvants .
Q. Comparative Data :
| Derivative | LogP | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 2.1 | 0.15 |
| Non-fluorinated | 1.6 | 0.45 |
| Source |
Methodological Notes
- Synthesis : Prioritize radical difluoromethylation for scalability .
- Characterization : Combine XRD and NMR to resolve stereochemical ambiguities .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
